molecular formula C14H14N2O2 B2524159 (2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid CAS No. 1336292-47-7

(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid

Cat. No. B2524159
CAS RN: 1336292-47-7
M. Wt: 242.278
InChI Key: NONOWZDEZLPCGN-LBPRGKRZSA-N
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Description

“(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyridin-2-ylphenyl group .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the other reactants involved. For instance, it has been shown that N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the compound 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a molecular weight of 239.1, a melting point of 209-210°C, and is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Crystallization

Research on similar compounds has focused on their crystalline structure and the formation of supramolecular assemblies. For instance, a study by Di, K. (2010) on a related compound, "(2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate," emphasized the importance of hydrogen bonding in forming a three-dimensional network within the crystal lattice. This study illustrates the compound's potential in understanding molecular interactions and designing crystalline materials with specific properties (Di, 2010).

Conformational Analysis

Another aspect of scientific interest is the conformational behavior of these compounds in different environments, as demonstrated by Nitek, W., et al. (2020) in their study on "The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives." This research provides insights into how the molecular structure influences the physical and chemical properties, which is crucial for designing compounds with targeted functionalities (Nitek et al., 2020).

Chemical Synthesis and Optimization

The compound has also been a focus in the context of chemical synthesis and optimization. Collins, J., et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety of similar compounds, highlighting the approach to designing more efficient and selective agonists through molecular modifications. This research underscores the compound's relevance in the development of therapeutics and chemical probes (Collins et al., 1998).

Ligand Design for Medical Imaging

Mundwiler, S., et al. (2005) investigated "(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid" as a bifunctional chelator for medical imaging purposes, demonstrating the compound's potential in developing novel diagnostic tools. This work highlights the importance of such compounds in enhancing the specificity and efficacy of imaging agents (Mundwiler et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For instance, some N-Phenyl-3-Pyridin-2-yl imino analogs have been found to act as factor VIIa inhibitors, which could potentially make them useful as anticoagulants .

Safety and Hazards

This compound could potentially be harmful if inhaled, in contact with skin, or if swallowed. Therefore, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

(2S)-2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOWZDEZLPCGN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid

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